molecular formula C10H14O B104733 2-Phenyl-1-butanol CAS No. 2035-94-1

2-Phenyl-1-butanol

Cat. No. B104733
CAS RN: 2035-94-1
M. Wt: 150.22 g/mol
InChI Key: DNHNBMQCHKKDNI-UHFFFAOYSA-N
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Description

2-Phenyl-1-butanol is a compound that belongs to the class of phenyl derivatives of butanol isomers. It is characterized by the presence of a phenyl group attached to the first carbon of butanol. This aromatic moiety significantly influences the compound's physical and chemical properties, such as hydrogen bonding and molecular organization .

Synthesis Analysis

The synthesis of compounds related to 2-Phenyl-1-butanol involves various chemical reactions and starting materials. For instance, the synthesis of diethyl 1-[(13C)methyl]-3-phenyl(1,3-13C2)bicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate, which shares a phenyl group and a butane backbone with 2-Phenyl-1-butanol, includes steps such as Grignard reaction, reduction, and carbonation . Another related synthesis is the preparation of 2-methyl-2-hydroxy-1-phenyl-1-butanone, which involves chlorination and hydrolysis steps .

Molecular Structure Analysis

The molecular structure of phenyl derivatives of butanol, including 2-Phenyl-1-butanol, has been studied using wide-angle X-ray scattering and molecular dynamics simulations. These studies have shown that the location of the hydroxyl group and the addition of the phenyl group lead to a more disordered molecular organization compared to their aliphatic counterparts .

Chemical Reactions Analysis

Chemical reactions involving phenyl derivatives of butanol often result in the formation of complex structures. For example, the chelated complex [PdLCl2] reacts with alcohols to yield a chiral cyclometallated complex, indicating the reactivity of such compounds with transition metals . The presence of the phenyl group can also influence the reactivity and stability of the molecule, as seen in the case of the 4-cyano-2-butenyl group used as a protecting group in oligonucleotide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1-butanol and its derivatives are influenced by the presence of the phenyl group. This group decreases the number of hydrogen bonds and the size of supramolecular clusters formed via the O–H···O scheme, leading to a lower association ability via hydrogen bonds. The competing π–π interactions also contribute to the structural properties of these molecules . Additionally, the toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butanol, a tertiary alcohol related to 2-Phenyl-1-butanol, provides insights into the safety and physical properties of these types of compounds .

Scientific Research Applications

Molecular Dynamics and Properties

  • Molecular Dynamics : Studies have revealed the significance of high-pressure measurements in understanding the molecular dynamics of monohydroxy alcohols like 2-Phenyl-1-butanol. These alcohols exhibit unique behavior under varying pressure conditions, impacting their molecular dynamics and intermolecular bonding. For instance, 2-Phenyl-1-butanol can be supercooled at ambient pressure but undergoes continuous crystallization when pressure is applied (Kołodziej et al., 2020).

  • Intermolecular Interactions : Research into the structural static and dynamical parameters of alcohols like 2-Phenyl-1-butanol has shown a correlation between their chemical structure, intermolecular order, and dynamic properties. This includes the nature of dielectric response function, variation in glass transition temperature, and the Kirkwood factor (Jurkiewicz et al., 2020).

  • Local Structure and Dynamics : Investigations into the local structure and molecular dynamics of phenyl substituted butanol isomers have demonstrated that these molecules exhibit differences in medium- and short-range order, strength of H-bonds, and distribution of interactions. The presence of the phenyl moiety influences these properties significantly (Hachuła et al., 2021).

Chemical Synthesis

  • Synthesis Methods : The synthesis of 4-phenyl-1-butanol, a closely related compound, has been achieved through methods that avoid poisonous reagents and utilize more commercially viable processes. This underscores the importance of developing efficient synthesis routes for related compounds like 2-Phenyl-1-butanol (Tao, 2005).

Hydrogen Bonding and Molecular Geometry

  • Hydrogen Bonding Patterns : Studies on the hydrogen bonding patterns of 1-phenyl alcohols, including 1-phenyl-1-butanol, have shown that the molecular architecture significantly affects the size and arrangement of H-bonded structures. This is relevant to understanding the behavior of related compounds like 2-Phenyl-1-butanol (Nowok et al., 2021).

  • Steric Hindrance and Self-Organization : The phenyl ring in alcohols like 2-Phenyl-1-butanol has been shown to exert a strong effect on self-organization of molecules, impacting the size and concentration of H-bonded clusters. This illustrates the significant role of aromaticity in molecular behavior (Nowok et al., 2021).

Safety And Hazards

2-Phenyl-1-butanol should be handled with care to avoid breathing in vapors, mist, or gas . It should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition . Contact with skin and eyes should be avoided .

properties

IUPAC Name

2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHNBMQCHKKDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034023
Record name 2-Phenylbutan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-butanol

CAS RN

2035-94-1, 89104-46-1
Record name β-Ethylbenzeneethanol
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Record name 2-Phenylbutane-1-ol
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Record name 2035-94-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
DJ Cram - Journal of the American Chemical Society, 1952 - ACS Publications
… phenyl-1-butene (V) was accomplished through the lithium aluminum hydride reduction of 2-phenylbutanoic acid to 2-phenyl-1 -butanol, with subsequent dehydration (the olefin was …
Number of citations: 130 pubs.acs.org
T Nakajima, Y Nakamoto, S Suga - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… The alkylation of benzene with (--)-1,2-epoxybutane in the presence of Lewis acid gave a mixture of optically active 2-phenyl-1-butanol (I) and 3-phenyl-1-butanol (II) together with a …
Number of citations: 23 www.journal.csj.jp
DJ Cram, J Allinger - Journal of the American Chemical Society, 1954 - ACS Publications
… 2methyl-2-phenylbutanoyl chloride gave primarily 2-methyl2-phenylbutyl 2-methyl-2-phenylbutanoate derived from the reaction of starting acid chloride with 2-methyl-2-phenyl1-butanol …
Number of citations: 78 pubs.acs.org
A Nowok, K Jurkiewicz, M Dulski, H Hellwig… - Journal of Molecular …, 2021 - Elsevier
… , refinement with a sum of the Cole-Davidson (observed for structural relaxations of numerous mono- and polyhydroxy alcohols such as glycerin, 1-phenyl-2-butanol, 2-phenyl-1-butanol …
Number of citations: 12 www.sciencedirect.com
YP Zhang, KP Lee, SH Kim, SH Choi… - …, 2004 - Wiley Online Library
… Sulfated β-CD (degree of substitution = 7–11), R-(1)-1phenyl-butanol, S-(2)-1-phenyl-1-butanol, 1-phenyl-2butanol, 2-phenylbutyrophenone, 2-phenyl-1-butanol, racemic samples, and …
N Nishimura, O Mitsunobu - Tetrahedron Letters, 2000 - Elsevier
… Reaction of (S)-2-oxo-4-methyl-4-phenyl-1,3,2-dioxathiolane with triethylaluminum selectively took place at the tertiary carbinol center to give (R)-2-methyl-2-phenyl-1-butanol. …
Number of citations: 11 www.sciencedirect.com
S Kołodziej, J Knapik-Kowalczuk, K Grzybowska… - Journal of Molecular …, 2020 - Elsevier
… Another important finding revealed in course of high-pressure investigations was the crystallization of 2-phenyl-1-butanol. It was found that this alcohol can be supercooled at ambient …
Number of citations: 11 www.sciencedirect.com
DM Simons - 1952 - search.proquest.com
… ozoni zation of the olefins produced by dehydrating 3,3dimethyl-2-phenyl-1-butanol gave acetaldehyde, acetone, methyl … In the case or 3,3-autothyl-2-phenyl-1-butanol the initian …
Number of citations: 2 search.proquest.com
A Mezzetti, JD Schrag, CS Cheong, RJ Kazlauskas - Chemistry & biology, 2005 - cell.com
… 9] proposed a similar explanation standing enantiomer recognition is key to both underfor 2-phenyl-1-butanol, a similar primary alcohol con- …
Number of citations: 82 www.cell.com
PE Hanna, AE Ahmed, VR Grund… - Journal of Pharmaceutical …, 1973 - Elsevier
… Elemental analysis showed no nitrogen, and the carbon-hydrogen values confirmed the structure of 2phenyl- 1-butanol. …
Number of citations: 6 www.sciencedirect.com

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